3-amino-3H-pyridazin-6-one
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Overview
Description
3-amino-3H-pyridazin-6-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a six-membered ring containing two adjacent nitrogen atoms and an oxygen atom at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3H-pyridazin-6-one typically involves the cyclization of appropriate hydrazine derivatives with suitable carbonyl compounds. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often involve heating the reactants in the presence of a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-amino-3H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridazinone ring.
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-3H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. For example, some pyridazinone derivatives act as inhibitors of enzymes such as phosphodiesterase, leading to various physiological effects . The compound’s ability to inhibit calcium ion influx is another mechanism by which it exerts its effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A related compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Uniqueness
3-amino-3H-pyridazin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the third position allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C4H5N3O |
---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
3-amino-3H-pyridazin-6-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-3H,5H2 |
InChI Key |
DOYIUFMCTRGAPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=NC1N |
Origin of Product |
United States |
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